(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Description
The compound "(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride" is a secondary amine hydrochloride salt characterized by a branched alkyl chain (2-methylpropyl, or isobutyl) and a substituted benzyl group (4-isopropylphenyl). The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in drug formulations.
Properties
IUPAC Name |
2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWFIFJLIXGNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
TP-238 Hydrochloride
Structure: Contains a pyrimidinyl group, a pyrazole ring, and a dimethylamino-propanoxy substituent. Molecular Weight: 458.58 (free base) . Key Differences:
- The target compound lacks the pyrimidinyl and pyrazole moieties, which in TP-238 contribute to hydrogen bonding and receptor affinity.
- TP-238’s dimethylamino-propanoxy group enhances water solubility, whereas the target compound’s isopropylphenyl group increases lipophilicity. Applications: TP-238’s complexity suggests use in kinase inhibition or anticancer therapies, while the simpler target compound may serve as an intermediate or bioactive amine in smaller molecules .
Methyl(2-Methylpropyl)Amine
Structure : A primary amine with a 2-methylpropyl group (C5H13N).
Molecular Weight : 87.17 .
Key Differences :
- Methyl(2-methylpropyl)amine is a volatile liquid, whereas the hydrochloride salt of the target compound is likely a solid with higher thermal stability.
Applications : Methyl(2-methylpropyl)amine is a precursor in organic synthesis, while the target compound’s structure aligns with bioactive amines used in drug discovery .
5-[(2-Methylpyridinium)Methyl]-2-Propylpyrimidin-4-Amine Chloride Hydrochloride
Structure : Features a pyridinium ring and pyrimidinyl group.
Applications : Used in veterinary antiprotozoal formulations (e.g., Amprolmix-UK) .
Key Differences :
2-(4-Hydroxyphenyl)-3-(Trimethylsilyl)Propanaminium Chloride
Structure: Silicon-substituted phenylethylaminium chloride with phenol and trimethylsilyl groups. Molecular Interactions: Forms hydrogen bonds (N–H⋯Cl, O–H⋯Cl) and 2D crystal networks . Key Differences:
- The silicon atom in this compound enables applications in nanotechnology, whereas the target compound’s isopropyl group prioritizes lipophilicity.
- Both compounds utilize hydrochloride salts for solubility, but the silicon analog’s phenol group adds acidity .
{[4-(Benzyloxy)Phenyl]Methyl}(2-Methylpropyl)Amine
Structure : Contains a benzyloxy substituent instead of the target compound’s isopropyl group.
Key Differences :
Comparative Data Table
Research Findings and Implications
- Solubility and Bioavailability: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs like {[4-(benzyloxy)phenyl]methyl}(2-methylpropyl)amine .
- Structural Flexibility : The isopropylphenyl group balances lipophilicity and steric effects, making it advantageous for central nervous system (CNS) drug design compared to polar groups in TP-238 .
- Safety Profile : While methyl(2-methylpropyl)amine requires precautions for skin/eye contact , the target compound’s hydrochloride salt may pose lower volatility risks.
Biological Activity
(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, also known as BAM-15, is a synthetic compound that has garnered interest due to its unique biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H24ClN
- Molecular Weight : 205.34 g/mol
- Appearance : White powder, soluble in organic solvents (e.g., DMSO, ethanol) but insoluble in water.
- Melting Point : 105-107°C
Research indicates that BAM-15 activates mitochondrial uncoupling, leading to increased energy expenditure and reduced production of reactive oxygen species (ROS) in cells. This property suggests its potential utility in managing conditions such as obesity and type 2 diabetes.
Additionally, BAM-15 has been shown to inhibit the mitochondrial cannabinoid receptor type 1 (CB1), which enhances metabolic activity and increases oxygen consumption across various cell types. The compound's favorable safety profile has been noted, with no significant toxicity reported at concentrations typically used in studies.
Metabolic Effects
BAM-15's activation of mitochondrial uncoupling proteins (UCPs) promotes thermogenesis and energy expenditure. This mechanism is particularly relevant for metabolic disorders:
- Obesity Management : Studies show that BAM-15 can reduce body weight gain in animal models by enhancing energy expenditure.
- Type 2 Diabetes : The compound improves glucose tolerance and insulin sensitivity in diabetic models.
Antioxidant Properties
BAM-15's ability to reduce ROS production may confer protective effects against oxidative stress-related diseases. This is particularly important for maintaining cellular health and preventing damage associated with chronic conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro studies on adipocytes | BAM-15 significantly increased oxygen consumption rates and reduced lipid accumulation. |
| Animal model of obesity | Administration of BAM-15 led to a marked decrease in body weight and fat mass compared to control groups. |
| Diabetes model | Improved insulin sensitivity was observed following BAM-15 treatment, indicating potential benefits for managing type 2 diabetes. |
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| BAM-15 | C14H24ClN | Activates mitochondrial uncoupling; inhibits CB1 receptor |
| Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride | C14H24ClN | Different pharmacological profile; lacks significant uncoupling activity |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Variation in branching; may affect biological activity |
Safety Profile
BAM-15 exhibits a favorable safety profile with no significant toxicity reported at effective doses. This aspect is crucial for its potential therapeutic applications, particularly in chronic metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
